Welcome to the BenchChem Online Store!
molecular formula C13H14N2O2 B8349669 2-Amino-3-(4-hydroxymethylbenzyloxy)pyridine

2-Amino-3-(4-hydroxymethylbenzyloxy)pyridine

Cat. No. B8349669
M. Wt: 230.26 g/mol
InChI Key: UKRCRQWPEDVOTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04831041

Procedure details

A solution of 2-amino-3-(4-ethoxycarbonylbenzyloxy)pyridine (1.04 g) in tetrahydrofuran (15 ml) was added dropwise to a suspension of lithium alminum hydride (0.24 g) in tetrahydrofran (24 ml) with ice cooling over a period of 10 minutes. After being stirred for 1.5 hours at room temperature, the excess reagent was decomposed with a small amount of water and the resulting precipitates were filtered off by suction. The filtrate was evaporated in vacuo and the crystalline residue was washed with diethyl ether to give 2-amino-3-(4-hydroxymethylbenzyloxy)pyridine (0.79 g).
Name
2-amino-3-(4-ethoxycarbonylbenzyloxy)pyridine
Quantity
1.04 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.24 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([O:8][CH2:9][C:10]2[CH:15]=[CH:14][C:13]([C:16](OCC)=[O:17])=[CH:12][CH:11]=2)=[CH:6][CH:5]=[CH:4][N:3]=1.[Li].[H-].O>O1CCCC1>[NH2:1][C:2]1[C:7]([O:8][CH2:9][C:10]2[CH:11]=[CH:12][C:13]([CH2:16][OH:17])=[CH:14][CH:15]=2)=[CH:6][CH:5]=[CH:4][N:3]=1 |^1:20|

Inputs

Step One
Name
2-amino-3-(4-ethoxycarbonylbenzyloxy)pyridine
Quantity
1.04 g
Type
reactant
Smiles
NC1=NC=CC=C1OCC1=CC=C(C=C1)C(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]
Name
Quantity
0.24 g
Type
reactant
Smiles
[H-]
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After being stirred for 1.5 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the resulting precipitates
FILTRATION
Type
FILTRATION
Details
were filtered off by suction
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated in vacuo
WASH
Type
WASH
Details
the crystalline residue was washed with diethyl ether

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
NC1=NC=CC=C1OCC1=CC=C(C=C1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 0.79 g
YIELD: CALCULATEDPERCENTYIELD 89.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.